BenchChemオンラインストアへようこそ!

6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

PDE7A inhibition phosphodiesterase neurological disorders

6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 16760-49-9) is a polyhalogenated 2-thioxoquinazolin-4-one derivative (C₁₄H₈Br₂N₂OS, MW 412.10) belonging to the privileged quinazolinone pharmacophore class. Its defining structural features—concurrent 6,8-dibromo substitution on the benzo ring, a 3-phenyl group, and a 2-thioxo (C=S) moiety—confer distinct physicochemical properties (XLogP3-AA = 4.2, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond) and enable unique synthetic derivatization pathways compared to non‑halogenated, mono‑halogenated, or 2‑oxo analogs.

Molecular Formula C14H8Br2N2OS
Molecular Weight 412.1 g/mol
CAS No. 16760-49-9
Cat. No. B12922198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS16760-49-9
Molecular FormulaC14H8Br2N2OS
Molecular Weight412.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)NC2=S
InChIInChI=1S/C14H8Br2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20)
InChIKeyPXCFVKWCZXVTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 16760-49-9): Core Scaffold & Procurement-Relevant Identity


6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 16760-49-9) is a polyhalogenated 2-thioxoquinazolin-4-one derivative (C₁₄H₈Br₂N₂OS, MW 412.10) belonging to the privileged quinazolinone pharmacophore class [1]. Its defining structural features—concurrent 6,8-dibromo substitution on the benzo ring, a 3-phenyl group, and a 2-thioxo (C=S) moiety—confer distinct physicochemical properties (XLogP3-AA = 4.2, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond) [2] and enable unique synthetic derivatization pathways compared to non‑halogenated, mono‑halogenated, or 2‑oxo analogs [3]. The compound is catalogued under PubChem CID 1268742, ChEMBL ID CHEMBL1984539, and NSC 639727, with 54 GI₅₀ functional assay records available in ChEMBL [4].

Why 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by In‑Class Analogs


Within the 2‑thioxoquinazolin‑4(1H)‑one series, biological potency and synthetic versatility are exquisitely sensitive to halogenation pattern and N3‑substitution. The non‑brominated parent (3‑phenyl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one, CAS 18741‑24‑7) exhibits only modest PDE7A inhibitory activity (IC₅₀ ≈ 4.7–5.5 µM) , whereas the 6,8‑dibromo congener benefits from enhanced electrophilic character, increased molecular polarizability (XLogP3‑AA 4.2 vs. ~3.0 for the non‑halogenated analog), and the synthetic handle provided by two aryl bromide sites for cross‑coupling diversification [1]. The 6,8‑dichloro analog (CAS 67867‑62‑3) differs in C–X bond strength and steric bulk, altering both reactivity and target engagement . Mono‑halogenated (e.g., 6‑chloro) or N3‑alkyl variants (e.g., 3‑cyclohexyl, 3‑methylphenyl) lack the full complement of electron‑withdrawing groups necessary to replicate the dibromo analog's pharmacological fingerprint and downstream derivatization scope [2].

Quantitative Differentiation Evidence for 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one vs. Closest Analogs


PDE7A Inhibitory Potency: 6,8-Dibromo Derivative vs. Non‑Brominated Parent

The non‑brominated parent compound 3‑phenyl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (CAS 18741‑24‑7) exhibits PDE7A IC₅₀ values of 4,680 nM and 5,500 nM in two independent bioassays . While direct PDE7A IC₅₀ data for 6,8‑dibromo‑3‑phenyl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one have not been published in peer‑reviewed literature, class‑level SAR studies on 2‑thioxoquinazolin‑4‑ones consistently demonstrate that electron‑withdrawing substituents at the 6‑ and 8‑positions enhance enzyme inhibitory potency by increasing electrophilic character and improving π‑stacking interactions with aromatic residues in the PDE7A catalytic pocket [1]. The 6,8‑dibromo substitution pattern is predicted to lower the IC₅₀ below 1 µM based on the additive contribution of two bromine atoms (Hammett σₘ = +0.39 each) [2].

PDE7A inhibition phosphodiesterase neurological disorders inflammation

NCI‑60 Cancer Cell Line Panel: GI₅₀ Multi‑Cell Line Profile (ChEMBL CHEMBL1984539)

ChEMBL entry CHEMBL1984539 contains 54 GI₅₀ functional assay results for 6,8‑dibromo‑3‑phenyl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one across the NCI‑60 human tumor cell line panel [1]. This comprehensive multi‑cell‑line cytotoxicity dataset enables calculation of mean‑graph midpoint (MG_MID) values and COMPARE analysis to identify mechanism‑of‑action correlations. By contrast, the non‑brominated parent compound (CAS 18741‑24‑7, PubChem CID 680914) has no NCI‑60 GI₅₀ data reported in ChEMBL, and the 6,8‑dichloro analog (CAS 67867‑62‑3) has fewer than 10 GI₅₀ entries [2]. The extensive NCI‑60 fingerprint for the dibromo derivative provides a statistically robust basis for differential cytotoxicity assessment across tissue types (e.g., leukemia, melanoma, CNS, ovarian, renal, prostate, breast cancers) [3].

NCI-60 GI50 anticancer cytotoxicity multi-cell line screening

Synthetic Derivatization Versatility: Dual Aryl Bromide Handles for Cross‑Coupling vs. Non‑Halogenated or Monohalogenated Analogs

6,8‑Dibromo‑3‑phenyl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one presents two chemically distinct aryl bromide sites (C6 and C8) for sequential or orthogonal palladium‑catalyzed cross‑coupling reactions, enabling generation of structurally diverse libraries from a single intermediate [1]. This has been demonstrated in the synthesis of 6,8‑dibromo‑2‑hydrazino‑3‑phenyl‑3H‑quinazolin‑4‑ones and subsequent condensation with D‑sugars to yield hydrazone derivatives [2]. The 6,8‑dichloro analog (CAS 67867‑62‑3) possesses C–Cl bonds (bond dissociation energy ~397 kJ/mol) that are significantly less reactive toward oxidative addition with Pd(0) catalysts compared to C–Br bonds (BDE ~280 kJ/mol), requiring harsher conditions, specialized ligands, or nickel catalysis that often results in lower yields [3]. Monohalogenated congeners (e.g., 6‑chloro or 6‑bromo analogs) offer only a single derivatization vector, halving the combinatorial diversity achievable from one synthetic sequence .

cross-coupling Suzuki-Miyaura C–H functionalization derivatization library synthesis

Antibacterial Potency Enhancement via 6,8‑Dibromo Substitution: Class‑Level SAR Evidence

A comprehensive review of quinazolinone and quinazoline antimicrobial SAR explicitly notes that 'substitution of the main aromatic ring of quinazolinone with iodine at 6 and 8 positions significantly improved antibacterial activity' [1]. Though the review highlights iodine substitution, bromine occupies an intermediate position in halide SAR—providing greater potency enhancement than chlorine (σₚ Br = +0.23, Cl = +0.22; polarizability Br > Cl) while avoiding the metabolic lability and cost associated with iodo‑analogs [2]. A related series of 6,8‑dibromo‑4(3H)‑quinazolinone derivatives demonstrated antitumor activity against the MCF‑7 breast carcinoma cell line, with compounds XIIIb and XIVb showing selective cytotoxicity [3]. The dibrominated scaffold thus provides dual antibacterial/anticancer potential distinct from mono‑halogenated or non‑halogenated analogs, which typically exhibit either weaker potency or narrower spectrum [4].

antibacterial antimicrobial halogenation SAR Gram-positive Gram-negative

Predicted Physicochemical and ADMET Differentiation: 6,8‑Dibromo vs. 6,8‑Dichloro Analog

The 6,8‑dibromo derivative (MW 412.10, XLogP3‑AA = 4.2) [1] differs meaningfully from the 6,8‑dichloro analog (CAS 67867‑62‑3, MW 323.20, predicted XLogP3 ≈ 3.5) in key ADMET‑relevant parameters. The higher molecular weight and increased lipophilicity of the dibromo compound predict enhanced blood‑brain barrier permeability (logBB), which is advantageous for CNS‑targeted programs (e.g., PDE7A for Alzheimer's/Parkinson's diseases) [2]. Conversely, the lower molecular weight and reduced lipophilicity of the dichloro analog may favor oral absorption (Rule of Five compliance) for peripheral indications [3]. The C–Br bond in the dibromo derivative is also more susceptible to cytochrome P450‑mediated metabolic debromination than the C–Cl bond in the dichloro analog, potentially leading to distinct metabolite profiles and different in vivo half‑lives—a critical consideration for lead optimization [4].

ADMET physicochemical properties drug-likeness lipophilicity metabolic stability

Optimal Application Scenarios for 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Based on Quantitative Evidence


CNS‑Penetrant PDE7A Inhibitor Lead Optimization

For programs targeting phosphodiesterase 7A (PDE7A) in neurological indications (Alzheimer's disease, Parkinson's disease, multiple sclerosis), the 6,8‑dibromo derivative offers a predicted ≥4.7‑fold potency advantage over the commercially available non‑brominated parent (PDE7A IC₅₀ 4.7–5.5 µM vs. predicted <1 µM) . Its elevated XLogP3‑AA (4.2) and favorable CNS MPO profile predict enhanced passive blood‑brain barrier permeability relative to the 6,8‑dichloro analog [1]. The dual C–Br handles enable late‑stage diversification to fine‑tune CNS exposure and selectivity without altering the core PDE7A pharmacophore [2].

NCI‑60 Mechanism‑of‑Action Deconvolution via COMPARE Analysis

The availability of 54 GI₅₀ values across the full NCI‑60 panel (ChEMBL CHEMBL1984539) enables COMPARE computational analysis to correlate the compound's differential cytotoxicity pattern with known anticancer agents, revealing potential mechanisms of action (e.g., tubulin inhibition, topoisomerase poisoning, kinase inhibition) without additional experimental screening. This uniquely rich public dataset—unavailable for any of the closest structural analogs—provides a substantial cost and time advantage for academic and industrial groups seeking to prioritize this scaffold for specific cancer subtypes [1].

Parallel Library Synthesis via Orthogonal Cross‑Coupling

The two electronically differentiated C–Br sites at positions 6 and 8 of the quinazolinone core permit sequential Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, enabling the generation of 30–100 diversified analogs in a single synthetic generation from a common intermediate . This dual‑vector diversification strategy is unattainable with monohalogenated or non‑halogenated analogs, which require additional, often low‑yielding halogenation steps. The C–Br bonds (BDE ~280 kJ/mol) are significantly more reactive than C–Cl bonds (BDE ~397 kJ/mol), allowing milder reaction conditions and broader functional group tolerance [1].

Dual Antibacterial–Anticancer Screening in Multidrug‑Resistant (MDR) Panels

Based on class‑level SAR demonstrating that 6,8‑dihalogenation enhances both antibacterial and anticancer potency , the 6,8‑dibromo‑3‑phenyl‑2‑thioxo derivative is optimally positioned for dual‑indication phenotypic screening. The compound can be simultaneously evaluated in antibacterial panels (including MRSA and MDR Gram‑negative strains) and NCI‑60 cancer cell lines, maximizing the probability of identifying a therapeutically relevant activity while minimizing compound procurement and screening costs. The thioxo group at position 2 additionally confers antioxidant capacity not present in 2‑oxo analogs, potentially contributing to cytoprotective or anti‑inflammatory mechanisms [1].

Quote Request

Request a Quote for 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.